Disodium;benzene-1,4-diamine;sulfide

Description

Properties

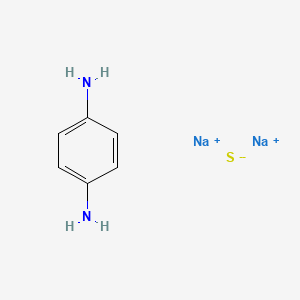

Molecular Formula |

C6H8N2Na2S |

|---|---|

Molecular Weight |

186.19 g/mol |

IUPAC Name |

disodium;benzene-1,4-diamine;sulfide |

InChI |

InChI=1S/C6H8N2.2Na.S/c7-5-1-2-6(8)4-3-5;;;/h1-4H,7-8H2;;;/q;2*+1;-2 |

InChI Key |

QHEOOKFNSFIVJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N.[Na+].[Na+].[S-2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Sulfate Salts

N1,N1-Diethylbenzene-1,4-diamine sulfate (CAS 6283-63-2) and 4,4'-diaminodiphenylamine sulfate hydrate are sulfate salts of substituted benzene-1,4-diamine. These salts are used in hair dyes and pharmaceutical intermediates. Compared to disodium sulfide derivatives, sulfate salts generally exhibit higher stability in acidic conditions but lower solubility in non-polar solvents. The sulfide anion in disodium;benzene-1,4-diamine;sulfide may confer reducing properties, unlike the sulfate group, which is redox-inert .

Key Differences:

Substituted Derivatives: Functional Group Modifications

2-(Methoxymethyl)benzene-1,4-diamine sulfate () and N1-(Oxan-4-yl)benzene-1,4-diamine () feature substitutions on the aromatic ring or amine groups. These modifications alter reactivity and application:

- 2-(Methoxymethyl)-PPD sulfate undergoes metabolic acetylation and O-demethylation in keratinocytes, suggesting utility in dermatological formulations .

- N1-(Oxan-4-yl)-PPD serves as a small-molecule scaffold in drug discovery due to its oxane ring, enhancing binding affinity .

Comparison with this compound:

Pharmacological and Toxicological Profiles

Benzene-1,4-diamine derivatives like MMBD and MxMxBD () are mutagenic metabolites linked to bladder carcinogenesis. In contrast, this compound’s sodium and sulfide ions may mitigate toxicity by altering bioavailability. However, sulfide’s inherent toxicity (e.g., H₂S release) requires careful evaluation .

4,4'-Diaminodiphenylamine sulfate () inhibits amyloid-β aggregation, suggesting neuroprotective applications. Disodium sulfide variants could enhance this effect via redox modulation .

Data Tables

Table 1: Comparative Properties of Benzene-1,4-diamine Derivatives

Table 2: Market and Production Trends

Preparation Methods

Catalytic Hydrogenation of Para-Nitroaniline

As detailed in patent CN102701995A, PPD is synthesized via catalytic hydrogenation of para-nitroaniline. This method employs a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (H₂) at elevated pressures (3–5 bar) and temperatures (80–120°C). The reaction proceeds as follows:

$$

\text{C₆H₄(NH₂)NO₂} + 3\text{H₂} \xrightarrow{\text{Pd/C}} \text{C₆H₄(NH₂)₂} + 2\text{H₂O} \quad

$$

Key parameters:

- Catalyst loading: 2–5 wt% Pd/C

- Reaction time: 4–6 hours

- Yield: 92–95%

Reduction of 1,4-Dinitrobenzene

An alternative pathway involves reducing 1,4-dinitrobenzene using iron powder in acidic media (HCl or H₂SO₄). This method, though less environmentally friendly, remains cost-effective for large-scale operations:

$$

\text{C₆H₄(NO₂)₂} + 6\text{Fe} + 12\text{HCl} \rightarrow \text{C₆H₄(NH₂)₂} + 6\text{FeCl₂} + 4\text{H₂O} \quad

$$

Process conditions:

- Temperature: 60–80°C

- Molar ratio (Fe:1,4-dinitrobenzene): 6:1

- Yield: 85–88%

Sulfur Incorporation Strategies

Introducing the sulfide group (-S⁻) into the PPD structure requires careful selection of sulfurating agents and reaction conditions. Two plausible approaches are outlined below:

Direct Sulfidation with Sodium Sulfide (Na₂S)

Reacting PPD with sodium sulfide in aqueous alkaline medium facilitates sulfide bond formation. This one-pot synthesis leverages the nucleophilic properties of sulfide ions:

$$

\text{C₆H₄(NH₂)₂} + \text{Na₂S} \rightarrow \text{C₆H₄(NH₂)₂S·2Na} \quad

$$

Optimized parameters:

- Molar ratio (PPD:Na₂S): 1:1.2

- Solvent: Deionized water

- Temperature: 50–70°C

- Reaction time: 3–5 hours

- pH: 10–12 (maintained with NaOH)

Thiolation via Elemental Sulfur

Elemental sulfur (S₈) can react with PPD under basic conditions, forming the sulfide linkage through a redox mechanism. This method requires stringent temperature control to prevent polysulfide byproducts:

$$

\text{C₆H₄(NH₂)₂} + \text{S₈} + 4\text{NaOH} \rightarrow \text{C₆H₄(NH₂)₂S·2Na} + 2\text{Na₂S₂O₃} + 2\text{H₂O} \quad

$$

Critical factors:

- Sulfur stoichiometry: 1.1 equivalents relative to PPD

- Temperature: 90–110°C

- Reaction time: 6–8 hours

Purification and Isolation

Post-synthesis, the crude product undergoes purification to achieve pharmaceutical or industrial-grade purity:

Crystallization

Dissolving the product in hot ethanol (70–80°C) followed by gradual cooling induces crystallization. Key metrics:

- Solubility in ethanol: 12–15 g/100 mL at 25°C

- Recovery efficiency: 78–82%

Ion-Exchange Chromatography

For high-purity applications, cation-exchange resins (e.g., Dowex 50WX8) selectively bind sodium ions, enabling separation of residual reactants. Elution with 0.1 M HCl yields the free acid form, which is re-neutralized with NaOH to regenerate the disodium salt.

Analytical Characterization

Confirming the structure and purity of disodium benzene-1,4-diamine sulfide involves:

Spectroscopic Analysis

Thermogravimetric Analysis (TGA)

- Decomposition onset: 220°C

- Residual mass at 600°C: 34% (consistent with Na₂SO₄ formation)

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing disodium;benzene-1,4-diamine;sulfide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzene-1,4-diamine derivatives can react with sulfide precursors under alkaline conditions (e.g., sodium hydroxide) to form disodium salts. Key parameters include temperature control (60–80°C), solvent selection (ethanol or DMF), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography ensures high purity .

- Optimization : Yield improvements are achieved by adjusting reaction time, catalyst concentration (e.g., triethylamine), and inert atmosphere use to prevent oxidation.

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Structural Analysis : Single-crystal X-ray diffraction (SXRD) is the gold standard. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for structure refinement, particularly for small-molecule systems. Data collection requires high-resolution diffraction patterns, and hydrogen bonding networks are analyzed to confirm molecular packing .

Q. What safety protocols are critical when handling benzene-1,4-diamine derivatives in laboratory settings?

- Safety Measures : Due to potential carcinogenicity (e.g., bladder toxicity observed in metabolites like MMBD), use fume hoods, nitrile gloves, and closed systems. Waste disposal must comply with EPA guidelines. Regular toxicity screenings (e.g., Ames test) are advised for novel derivatives .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound in aqueous environments be resolved?

- Contradiction Analysis : Conflicting stability reports may arise from pH-dependent degradation. Systematic studies under varied pH (2–12), temperature, and ionic strength are recommended. Techniques like HPLC-MS can identify degradation byproducts (e.g., sulfonic acid derivatives) .

- Validation : Replicate experiments under controlled conditions and cross-validate using FTIR and NMR to track structural changes.

Q. What computational approaches predict the electronic properties of this compound for organic electronics?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge transport properties, and electroluminescent behavior. Software like Gaussian or ORCA models substituent effects (e.g., trifluoromethyl groups) on conductivity .

- Application : Optimize derivatives for use in OLEDs by simulating substituent impacts on electron donor-acceptor efficiency .

Q. How do structural modifications (e.g., N-alkylation) alter the biological activity of benzene-1,4-diamine derivatives?

- Experimental Design : Synthesize analogs (e.g., N1,N1-dimethyl or N1-ethyl derivatives) and evaluate cytotoxicity via MTT assays. Compare interaction mechanisms with biological targets (e.g., DNA intercalation) using molecular docking studies .

- Case Study : N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine shows enhanced lipophilicity, improving blood-brain barrier penetration in neuropharmacology studies .

Data-Driven Research Challenges

Q. What strategies reconcile the dual role of benzene-1,4-diamine derivatives as pharmaceutical intermediates and potential carcinogens?

- Risk-Benefit Analysis : Conduct structure-activity relationship (SAR) studies to identify non-carcinogenic analogs. For example, replacing primary amine groups with bulkier substituents (e.g., 4-butylphenyl) reduces metabolic activation to toxic dimers .

- Mitigation : Develop prodrugs that release active moieties only in target tissues, minimizing systemic toxicity .

Q. How can high-throughput screening improve the discovery of novel applications for this compound?

- Pipeline Design : Use combinatorial chemistry to generate libraries of Schiff base derivatives. Automated platforms (e.g., robotic liquid handlers) enable rapid testing in catalysis, photovoltaics, or antimicrobial assays .

- Case Study : Schiff bases derived from benzene-1,4-diamine exhibit antibacterial activity against S. aureus (MIC = 8 µg/mL), validated via agar diffusion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.